(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol
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Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-b]pyridine ring, a piperazine ring, and an alcohol group.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-b]pyridine ring and the piperazine ring, followed by the introduction of the alcohol group.Molecular Structure Analysis
The molecule contains several heterocyclic rings (rings containing atoms other than carbon), which could potentially have interesting chemical properties. The presence of fluorine and chlorine atoms could also influence the molecule’s reactivity and interactions with other substances.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the presence of the alcohol group suggests that it could potentially undergo reactions typical of alcohols, such as oxidation or substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the alcohol group could make the compound more polar, influencing its solubility in different solvents.Scientific Research Applications
Cancer Treatment : This compound has been investigated for its potential in treating cancer, particularly through inhibiting Aurora A kinase, a protein involved in cell division and implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial and Antioxidant Activities : It has also been a part of studies focused on synthesizing novel compounds with better pharmacological activity, showing potential in antimicrobial and antioxidant applications (L. P. Raparla et al., 2013).
Antiviral Activity : Research has been conducted on the antiviral properties of related compounds, especially in the context of inhibiting HSV1 and HAV-MBB (F. Attaby et al., 2006).
Docking Studies in Medicinal Chemistry : The compound has been synthesized and analyzed through docking studies, which are crucial for understanding how these molecules interact with biological targets, a key aspect in drug design (V. Balaraju et al., 2019).
Heterocyclic Synthesis : Its derivatives have been used in the synthesis of various heterocyclic compounds, which are vital in the development of new pharmaceuticals (M. A. Elneairy, 2010).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects.
properties
IUPAC Name |
(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-MGPUTAFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol |
Citations
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